REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:12][CH2:11][CH2:10][C:9]2[C:8]([C:13]#[N:14])=[CH:7][CH:6]=[CH:5][C:4]1=2)=O.[N:15]1(C(OC(C)(C)C)=O)[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.COC1C=C(CCN2CCNCC2)C=CC=1C#N>>[N:15]1([CH2:1][CH:3]2[CH2:12][CH2:11][CH2:10][C:9]3[C:8]([C:13]#[N:14])=[CH:7][CH:6]=[CH:5][C:4]2=3)[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1C=2C=CC=C(C2CCC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C#N)C=CC(=C1)CCN1CCNCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)CC1C=2C=CC=C(C2CCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |